molecular formula C20H24N2O2S B2642858 1-(cyclopropanesulfonyl)-4-(diphenylmethyl)piperazine CAS No. 1234920-66-1

1-(cyclopropanesulfonyl)-4-(diphenylmethyl)piperazine

Cat. No.: B2642858
CAS No.: 1234920-66-1
M. Wt: 356.48
InChI Key: PPYMQRDSEJTFKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclopropanesulfonyl)-4-(diphenylmethyl)piperazine is a compound that belongs to the piperazine family, which is known for its diverse applications in medicinal chemistry and organic synthesis. This compound features a piperazine ring substituted with a cyclopropanesulfonyl group and a diphenylmethyl group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(cyclopropanesulfonyl)-4-(diphenylmethyl)piperazine typically involves the reaction of piperazine with cyclopropanesulfonyl chloride and diphenylmethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropanesulfonyl)-4-(diphenylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or diphenylmethyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce corresponding alcohols or amines.

Mechanism of Action

The mechanism of action of 1-(cyclopropanesulfonyl)-4-(diphenylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 1-(Cyclopropanesulfonyl)-4-(diphenylmethyl)piperazine is unique due to the presence of both cyclopropanesulfonyl and diphenylmethyl groups, which confer distinct chemical and biological properties

Biological Activity

1-(Cyclopropanesulfonyl)-4-(diphenylmethyl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the piperazine family, characterized by a piperazine ring substituted with a cyclopropanesulfonyl group and a diphenylmethyl moiety. The synthesis typically involves multi-step organic reactions, often starting from commercially available piperazine derivatives. The specific synthetic pathway can influence the yield and purity of the final product.

Table 1: Chemical Structure

ComponentDescription
Piperazine Ring A six-membered ring containing two nitrogen atoms.
Cyclopropanesulfonyl Group A three-membered carbon ring attached to a sulfonyl group.
Diphenylmethyl Moiety Two phenyl groups attached to a central carbon atom.

Research indicates that this compound may exert its biological effects through various mechanisms:

  • Neurotransmitter Reuptake Inhibition : Similar compounds have shown activity in inhibiting neurotransmitter transporters, potentially affecting mood and cognitive functions .
  • Antimicrobial Properties : Some derivatives exhibit significant antimicrobial activity against various pathogens, including Mycobacterium tuberculosis (Mtb) .

Pharmacological Effects

  • Antimicrobial Activity : The compound has demonstrated promising results against several bacterial strains, with minimum inhibitory concentrations (MIC) indicating effective inhibition of bacterial growth.
  • Analgesic Properties : Studies suggest that related piperazine derivatives can exhibit analgesic effects, potentially providing pain relief comparable to established analgesics like morphine .
  • Anti-inflammatory Effects : Inhibition of interleukin-1 receptor-associated kinase 4 (IRAK4) has been noted, suggesting potential applications in treating inflammatory conditions .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various piperazine derivatives, including this compound. Results indicated an MIC of approximately 11.53 µM against Mtb, showcasing its potential as an anti-tuberculosis agent .

Case Study 2: Analgesic Activity

In experimental models, piperazine derivatives were assessed for analgesic activity. Compounds similar to this compound exhibited enhanced pain relief effects compared to traditional analgesics in animal models .

Safety and Toxicology

Toxicological evaluations are crucial for assessing the safety profile of new compounds. Preliminary studies suggest that derivatives of this compound exhibit low toxicity in vitro, but comprehensive in vivo studies are necessary to confirm these findings.

Table 2: Toxicological Data

ParameterResult
Hemolysis Potential Low hemolytic activity at therapeutic concentrations .
Biocompatibility Favorable biocompatibility observed in human blood cell assays .

Properties

IUPAC Name

1-benzhydryl-4-cyclopropylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2S/c23-25(24,19-11-12-19)22-15-13-21(14-16-22)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19-20H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYMQRDSEJTFKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.